4-acetyl-1-benzylpyrrolidin-2-one
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Overview
Description
4-acetyl-1-benzylpyrrolidin-2-one is a chemical compound that belongs to the pyrrolidinone family.
Preparation Methods
The synthesis of 4-acetyl-1-benzylpyrrolidin-2-one involves several steps. One common method includes the reaction of benzylamine with succinic anhydride to form N-benzylsuccinimide. This intermediate is then subjected to a cyclization reaction with acetic anhydride to yield this compound . Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
4-acetyl-1-benzylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of various derivatives.
Scientific Research Applications
4-acetyl-1-benzylpyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial and anticancer activities, making it a subject of interest in biological studies.
Medicine: Due to its biological activities, it is being explored for potential therapeutic applications.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-acetyl-1-benzylpyrrolidin-2-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit protoporphyrinogen oxidase, an enzyme involved in the biosynthesis of heme, thereby exhibiting herbicidal activity .
Comparison with Similar Compounds
4-acetyl-1-benzylpyrrolidin-2-one can be compared with other pyrrolidinone derivatives such as:
1-benzyl-2-pyrrolidinone: Similar in structure but lacks the acetyl group, leading to different chemical properties and biological activities.
N-phenylpyrrolidin-2-one: Contains a phenyl group instead of a benzyl group, which affects its reactivity and applications.
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-acetyl-1-benzylpyrrolidin-2-one involves the condensation of benzylamine with acetylacetone followed by cyclization of the resulting intermediate.", "Starting Materials": [ "Benzylamine", "Acetylacetone", "Sodium ethoxide", "Ethanol", "Water" ], "Reaction": [ "Step 1: Dissolve benzylamine in ethanol and add sodium ethoxide to the solution.", "Step 2: Slowly add acetylacetone to the reaction mixture while stirring.", "Step 3: Heat the reaction mixture under reflux for several hours.", "Step 4: Cool the reaction mixture and add water to precipitate the product.", "Step 5: Filter the product and wash with water to obtain 4-acetyl-1-benzylpyrrolidin-2-one." ] } | |
CAS No. |
107259-14-3 |
Molecular Formula |
C13H15NO2 |
Molecular Weight |
217.3 |
Purity |
95 |
Origin of Product |
United States |
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